5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole
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Overview
Description
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl group is then introduced through a functionalization reaction. The final step involves the formation of the thiadiazole ring, which is achieved through a cyclization reaction under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity to certain proteins, while the thiadiazole ring plays a role in its biological activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole include other pyrrolidine derivatives and thiadiazole-containing molecules . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrrolidine-2,5-dione and indole derivatives have been studied for their bioactive properties . The uniqueness of this compound lies in its combination of the pyrrolidine, methoxyphenyl, and thiadiazole moieties, which contribute to its distinct chemical and biological properties .
Biological Activity
5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural arrangement, including a pyrrolidine ring and a thiadiazole moiety, which are known for their diverse biological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : [3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
- Molecular Formula : C17H21N3O2S
- CAS Number : 1209789-09-2
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins involved in cancer pathways. The thiadiazole ring contributes to its ability to interfere with cellular processes such as DNA replication and apoptosis induction.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.
Study | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 10.10 | Induces apoptosis via caspase activation |
Study B | HepG2 (Liver Cancer) | 5.36 | Inhibits DNA biosynthesis |
Study C | MDA-MB-231 (Breast Cancer) | 2.32 | Targets multiple pathways including Bcl-2 family proteins |
Case Studies
- In Vitro Studies : In vitro cytotoxicity assays have shown that the compound exhibits significant activity against breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma cells (HepG2). The mechanism appears to involve the induction of apoptotic cell death, which is critical for cancer treatment strategies .
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, supporting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiadiazole and pyrrolidine moieties significantly influence the biological activity. For instance:
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRVQREKXVILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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